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molecular formula C9H6N2OS B8463801 4-Isothiocyanatooxindole

4-Isothiocyanatooxindole

Cat. No. B8463801
M. Wt: 190.22 g/mol
InChI Key: DKTWGJGQNXLPCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06162818

Procedure details

4-Dimethylaminopyridine (0.086 g, 0.706 mmol) and di-2-pyridyl thionocarbonate (0.983 g, 4.23 mmol) are added to a solution of 4-aminooxindole (0.523 g, 3.53 mmol) in methylene chloride. The resulting mixture is stirred at room temperature for two hours during which time a soluble solution forms. The methylene chloride is removed by rotary evaporation and the crude residue is purified via silica gel column chromatography using 40% ethyl acetate/hexanes as the eluent. The appropriate fractions are combined and the solvents removed by rotary evaporation to yield 0.531 g of 4-isothiocyanatooxindole as a dark orange solid (79%, impure).
Quantity
0.983 g
Type
reactant
Reaction Step One
Quantity
0.523 g
Type
reactant
Reaction Step One
Quantity
0.086 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1C=C(O[C:8](OC2N=CC=CC=2)=[S:9])N=CC=1.[NH2:17][C:18]1[CH:26]=[CH:25][CH:24]=[C:23]2[C:19]=1[CH2:20][C:21](=[O:27])[NH:22]2>CN(C)C1C=CN=CC=1.C(Cl)Cl>[N:17]([C:18]1[CH:26]=[CH:25][CH:24]=[C:23]2[C:19]=1[CH2:20][C:21](=[O:27])[NH:22]2)=[C:8]=[S:9]

Inputs

Step One
Name
Quantity
0.983 g
Type
reactant
Smiles
C1=CC=NC(=C1)OC(=S)OC2=CC=CC=N2
Name
Quantity
0.523 g
Type
reactant
Smiles
NC1=C2CC(NC2=CC=C1)=O
Name
Quantity
0.086 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred at room temperature for two hours during which time a soluble solution forms
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methylene chloride is removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
the crude residue is purified via silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
the solvents removed by rotary evaporation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N(=C=S)C1=C2CC(NC2=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.531 g
YIELD: CALCULATEDPERCENTYIELD 79.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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